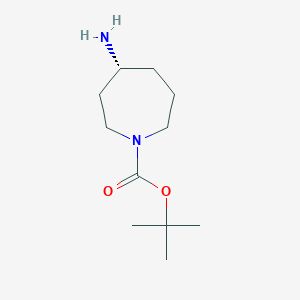

(R)-tert-butyl 4-aminoazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4R)-4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652758 | |

| Record name | tert-Butyl (4R)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-26-8 | |

| Record name | 1,1-Dimethylethyl (4R)-4-aminohexahydro-1H-azepine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4R)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl 4-aminoazepane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Chiral Saturated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of complex, three-dimensional scaffolds is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. Saturated heterocycles, particularly those possessing defined stereochemistry, have emerged as privileged structures. (R)-tert-butyl 4-aminoazepane-1-carboxylate represents a key building block in this class. Its seven-membered azepane core offers greater conformational flexibility compared to smaller piperidine or pyrrolidine rings, allowing for novel vector orientations when designing ligands for complex protein targets. The presence of a chiral center and orthogonally protected amino functionalities makes it a versatile synthon for constructing sophisticated molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a technical resource for researchers in medicinal and process chemistry.

Core Physicochemical & Structural Properties

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral bifunctional molecule. The tert-butoxycarbonyl (Boc) group serves as a sterically bulky, acid-labile protecting group for the ring nitrogen, while the primary amine at the C4 position provides a nucleophilic handle for subsequent synthetic transformations.

dot graph { layout="neato"; node [shape=none, margin=0, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.8!"]; C_Boc [label="C", pos="-1.2,1.3!"]; O_Boc1 [label="O", pos="-1.2,2.1!"]; O_Boc2 [label="O", pos="-2.2,0.8!"]; C_tert [label="C", pos="-3.4,0.4!"]; C_Me1 [label="", pos="-3.2,-0.6!"]; C_Me2 [label="", pos="-4.4,0.4!"]; C_Me3 [label="", pos="-3.6,1.4!"];

C2 [label="CH₂", pos="1.2,1.3!"]; C3 [label="CH₂", pos="2.2,0.4!"]; C4 [label="CH", pos="1.8,-0.8!"]; N_amino [label="NH₂", pos="2.8,-1.5!"]; C5 [label="CH₂", pos="0.6,-1.3!"]; C6 [label="CH₂", pos="-0.6,-0.8!"]; C7 [label="CH₂", pos="-0.8,0!"];

// Invisible node for R label R_label [label="(R)", pos="1.9,-0.2!", fontcolor="#34A853", fontsize=14];

// Draw bonds N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- C_Me3;

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N_amino; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1;

// Add labels for tert-butyl methyls label_Me1 [label="CH₃", pos="-3.2,-1.0!"]; label_Me2 [label="CH₃", pos="-4.8,0.4!"]; label_Me3 [label="CH₃", pos="-3.8,1.8!"]; } caption: "Structure of (R)-tert-butyl 4-aminoazepane-1-carboxylate"

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (4R)-4-aminoazepane-1-carboxylate | N/A |

| CAS Number | 1032684-96-3 | N/A |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 214.30 g/mol | [1][2][3] |

| Appearance | White to off-white powder/solid | [4] |

| Boiling Point | ~296 °C (Predicted) | [5] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. | General chemical knowledge |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Note: Some physical properties, like melting and boiling points, are often predicted by suppliers and may vary. Experimental determination is recommended for precise applications.

Analytical Characterization: A Predictive Overview

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available in research literature, we can predict the key features based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the conformational flexibility of the seven-membered ring. Key expected signals include:

-

A large singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the tert-butyl protons of the Boc group.

-

A series of complex multiplets between δ 1.5-3.6 ppm for the 11 protons on the azepane ring. The protons adjacent to the nitrogen atoms (C2 and C7) would be the most downfield.

-

A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the Boc group carbons would appear at ~155 ppm (C=O), ~80 ppm (quaternary C(CH₃)₃), and ~28 ppm (-CH₃).

-

Multiple signals for the azepane ring carbons would be expected in the range of ~25-60 ppm.

-

-

Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak [M+H]⁺ would be at m/z 215.2. A common fragmentation pattern would be the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

-

Infrared (IR) Spectroscopy:

-

N-H stretching of the primary amine would appear as two bands in the 3300-3400 cm⁻¹ region.

-

The C=O stretch of the Boc carbamate group will present as a strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretching bands from the alkyl groups will be observed just below 3000 cm⁻¹.

-

Synthesis and Purification Strategy

The synthesis of chiral aminoazepanes is a non-trivial challenge. Commercial availability often relies on proprietary process chemistry. However, a plausible and logical synthetic approach can be devised from known chemical transformations, often starting from a racemic precursor followed by chiral resolution or by using an asymmetric synthesis strategy. A common method involves the Hofmann rearrangement of a chiral Boc-protected amino carboxamide.

Illustrative Protocol: Hofmann Rearrangement Approach

This protocol is a representative example based on established organic chemistry principles for analogous transformations.[6]

Step 1: Boc-protection of a suitable precursor (e.g., 4-azepanecarboxamide)

-

Rationale: The initial step is to protect the secondary amine of the azepane ring to prevent side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[7]

-

Procedure:

-

Dissolve 4-azepanecarboxamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Slowly add a solution of Boc₂O (1.1 eq) in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-carbamoylazepane-1-carboxylate.

-

Step 2: Hofmann Rearrangement

-

Rationale: This classical reaction converts a primary amide into a primary amine with one fewer carbon atom. It proceeds via a key isocyanate intermediate, which is then hydrolyzed.

-

Procedure:

-

Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cooled (0°C) solution of sodium hydroxide (4.0 eq) in water.

-

Add the product from Step 1 to the cold NaOBr solution.

-

Heat the reaction mixture, typically to 50-70°C, and monitor for the formation of the amine.

-

After the reaction is complete, cool the mixture and extract the product, (R/S)-tert-butyl 4-aminoazepane-1-carboxylate, with a suitable organic solvent.

-

Purify via column chromatography.

-

Step 3: Chiral Resolution

-

Rationale: To isolate the desired (R)-enantiomer from the racemic mixture, a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or a derivative), is used to form diastereomeric salts.

-

Procedure:

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of the chiral resolving agent (e.g., L-(-)-Dibenzoyl-tartaric acid, 0.5 eq).

-

Allow the diastereomeric salts to crystallize, often requiring slow cooling or seeding.

-

Collect the crystals by filtration. The desired diastereomer may be in the filtrate or the solid, requiring analytical confirmation (e.g., chiral HPLC).

-

Perform multiple recrystallizations to achieve high diastereomeric excess.

-

Treat the purified salt with a base (e.g., aq. NaHCO₃) to liberate the free amine, (R)-tert-butyl 4-aminoazepane-1-carboxylate.

-

dot graph TD { A[Start: 4-Azepanecarboxamide] --> B{Step 1: Boc Protection}; B --> C[Intermediate: tert-butyl 4-carbamoylazepane-1-carboxylate]; C --> D{Step 2: Hofmann Rearrangement}; D --> E[Product: Racemic tert-butyl 4-aminoazepane-1-carboxylate]; E --> F{Step 3: Chiral Resolution}; F --> G[Final Product: (R)-tert-butyl 4-aminoazepane-1-carboxylate];

} caption: "Illustrative Synthesis Workflow"

Reactivity and Strategic Applications in Drug Discovery

The utility of this building block stems from the differential reactivity of its two nitrogen atoms.

-

The Primary Amine (C4-NH₂): This is the primary site for nucleophilic reactions. It can be readily functionalized through:

-

Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or anhydrides to form amides. This is a cornerstone of drug design, linking the azepane scaffold to other pharmacophoric elements.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can be prone to over-alkylation.

-

-

The Boc-Protected Amine (N1): The Boc group is a robust protecting group, stable to most basic, nucleophilic, and reductive conditions.[8][9] Its key feature is its lability under acidic conditions.

-

Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the Boc group to reveal the free secondary amine.[7] This unmasked amine can then participate in a wide array of subsequent reactions.

-

This orthogonal protection scheme allows for a stepwise, controlled elaboration of the molecule, making it a powerful tool for building complex lead compounds. Azepane-containing molecules have been explored as potent kinase inhibitors, modulators of G-protein coupled receptors, and β-lactamase inhibitors.[10][11] The specific (R)-chirality is often crucial for precise docking into the chiral binding pockets of biological targets. For instance, related chiral amino-heterocycles are key components in γ-secretase modulators for potential Alzheimer's disease treatment and in checkpoint kinase 1 (CHK1) inhibitors for oncology.[4][12]

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica"];

} caption: "Key Reactivity Pathways"

Safety, Handling, and Storage

As a primary amine, (R)-tert-butyl 4-aminoazepane-1-carboxylate should be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[1]

Conclusion

(R)-tert-butyl 4-aminoazepane-1-carboxylate is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its pre-defined stereochemistry, conformationally flexible seven-membered ring, and orthogonal protecting groups provide an efficient entry point into novel chemical space. Understanding its core properties, reactivity, and handling is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

- tert-butyl 4-aminoazepane-1-carboxyl

- (S)

- Specifications of 4-aMino-azepane-1-carboxylic acid tert-butyl ester - Capot Chemical. Capot Chemical.

- tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem. PubChem.

- 3-Amino-azepane-1-carboxylic acid tert-butyl ester - Chem-Impex.

- 868284-36-0 | 1-Boc-Azepane-4-carboxylic acid - ChemScene. ChemScene.

- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)

- tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem. PubChem.

- 170911-92-9|tert-Butyl 4-(4-aminophenyl)

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.

- β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC.

- WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents.

- Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.

- Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. … - ResearchGate.

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. MDPI.

- BOC Protection and Deprotection - J&K Scientific LLC. J&K Scientific.

- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate.

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.

- 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - PubMed.

- (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 - Home Sunshine Pharma. Home Sunshine Pharma.

- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH.

- Tert-butyl 4-(methylamino)

Sources

- 1. chembk.com [chembk.com]

- 2. capotchem.com [capotchem.com]

- 3. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 4-Aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, represents a significant and underexplored area of chemical space in drug discovery.[1] Compared to their five- and six-membered counterparts (pyrrolidines and piperidines), azepanes offer a greater degree of conformational flexibility and three-dimensionality, which can be leveraged to achieve improved potency, selectivity, and pharmacokinetic properties of drug candidates. The introduction of a chiral center, as in (R)-tert-butyl 4-aminoazepane-1-carboxylate, provides a critical handle for exquisitely specific molecular interactions with biological targets, making it a highly valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important chiral intermediate, focusing on the underlying chemical principles and practical considerations for its successful preparation.

Strategic Overview of the Synthesis

The synthesis of (R)-tert-butyl 4-aminoazepane-1-carboxylate is most effectively approached through a two-stage strategy. The first stage involves the construction of the azepane ring system to form the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate . The second, and most critical, stage is the stereoselective introduction of the amine functionality at the C4 position to yield the desired (R)-enantiomer. This guide will detail a preferred industrial-scale synthesis of the ketone intermediate followed by a modern biocatalytic approach for the asymmetric amination.

Caption: Overall synthetic strategy.

Stage 1: Synthesis of the Key Intermediate: tert-Butyl 4-oxoazepane-1-carboxylate

A robust and scalable synthesis of tert-butyl 4-oxoazepane-1-carboxylate has been developed, which proceeds via a ring expansion of a readily available piperidine derivative.[2] This method is advantageous for its operational simplicity and avoidance of hazardous reagents.

Experimental Protocol: Industrial Scale Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate[2]

Step 1: Ring Expansion of 1-Boc-4-piperidone

This step involves the reaction of 1-Boc-4-piperidone with ethyl diazoacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to induce a one-carbon ring expansion.

-

Reaction Scheme:

Caption: Ring expansion of 1-Boc-4-piperidone.

-

Procedure:

-

To a cooled (0 °C) solution of 1-Boc-4-piperidone (1.0 equiv) in a suitable solvent such as dichloromethane, is added boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv).

-

Ethyl diazoacetate (1.2 equiv) is then added dropwise, maintaining the temperature below 5 °C. The use of ethyl diazoacetate is a key aspect of this ring expansion strategy.

-

The reaction mixture is stirred at 0-5 °C for 2-4 hours, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, a mixture of the desired 4-oxoazepane and the isomeric 3-oxoazepane, is then subjected to hydrolysis and decarboxylation.

-

Step 2: Hydrolysis and Decarboxylation

The crude product from the ring expansion is hydrolyzed and decarboxylated to yield the free 4-azepanone, which is then reprotected with the Boc group.

-

Reaction Scheme:

Caption: Hydrolysis, decarboxylation, and Boc protection.

-

Procedure:

-

The crude product from the previous step is dissolved in a mixture of acetic acid and concentrated hydrochloric acid.

-

The solution is heated at reflux for several hours to effect complete hydrolysis and decarboxylation.

-

The reaction mixture is then cooled and concentrated under reduced pressure.

-

The residue is dissolved in water and washed with an organic solvent like ethyl acetate to remove non-polar impurities.

-

The aqueous layer is basified to a pH of >10 with a strong base such as sodium hydroxide.

-

To the basic aqueous solution is added di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) and a cosolvent like dioxane.

-

The mixture is stirred vigorously at room temperature overnight.

-

The product, tert-butyl 4-oxoazepane-1-carboxylate, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final product can be purified by column chromatography or crystallization.

-

| Parameter | Value | Reference |

| Starting Material | 1-Boc-4-piperidone | Commercially Available |

| Key Reagents | Ethyl diazoacetate, BF₃·OEt₂, (Boc)₂O | Commercially Available |

| Overall Yield | Good to Excellent | [2] |

| Purity | >98% after purification | [2] |

Stage 2: Stereoselective Synthesis of (R)-tert-Butyl 4-Aminoazepane-1-carboxylate via Biocatalytic Reductive Amination

The conversion of the prochiral ketone, tert-butyl 4-oxoazepane-1-carboxylate, into the desired (R)-amine is a critical step that dictates the enantiopurity of the final product. While classical chemical methods involving chiral auxiliaries or asymmetric hydrogenation of derived imines are viable, biocatalysis offers a highly efficient, selective, and environmentally benign alternative.[3] Engineered amine dehydrogenases (AmDHs) or transaminases (TAs) are particularly well-suited for this transformation.[4]

The Power of Biocatalysis: A Self-Validating System for Chirality

Enzymes, as chiral catalysts, operate with exceptional levels of stereocontrol, often yielding products with >99% enantiomeric excess (ee). This inherent selectivity provides a self-validating system for the synthesis of the desired enantiomer, minimizing the need for extensive chiral purification of the final product.

Proposed Biocatalytic Reductive Amination

This protocol outlines a general procedure for the asymmetric reductive amination of tert-butyl 4-oxoazepane-1-carboxylate using an (R)-selective amine dehydrogenase.

-

Reaction Scheme:

Caption: Biocatalytic asymmetric reductive amination.

-

Detailed Step-by-Step Methodology:

-

Enzyme and Cofactor Regeneration System: An appropriate (R)-selective amine dehydrogenase is chosen. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH) for NADPH regeneration or formate and formate dehydrogenase (FDH) for NADH regeneration, is prepared.

-

Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared containing the amine dehydrogenase, the cofactor (NAD⁺ or NADP⁺), and the components of the cofactor regeneration system.

-

Substrate Addition: tert-Butyl 4-oxoazepane-1-carboxylate is added to the reaction mixture, typically as a solution in a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to improve solubility. An ammonium salt (e.g., ammonium chloride or ammonium formate) is added as the amine source.

-

Reaction Monitoring: The reaction is gently agitated at a controlled temperature (typically 25-40 °C). The progress of the reaction is monitored by HPLC, measuring the consumption of the ketone and the formation of the amine product.

-

Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then basified and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried and concentrated. The final product can be purified by column chromatography on silica gel.

-

| Parameter | Typical Value | Rationale/Reference |

| Enzyme | Engineered (R)-selective Amine Dehydrogenase | High stereoselectivity and activity[4][5] |

| Amine Source | Ammonium chloride or formate | Readily available source of ammonia |

| Cofactor | NAD(P)H | Essential for the enzymatic reduction |

| Cofactor Regeneration | Glucose/GDH or Formate/FDH | Cost-effective and efficient |

| Temperature | 25-40 °C | Optimal for enzyme activity |

| pH | 7.5-8.5 | Optimal for enzyme stability and activity |

| Enantiomeric Excess (ee) | >99% | Characteristic of biocatalytic transformations |

| Yield | High | Efficient enzymatic conversion |

Conclusion

The synthesis of (R)-tert-butyl 4-aminoazepane-1-carboxylate presented in this guide outlines a robust and scalable pathway to a valuable chiral building block for drug discovery. The combination of a well-established industrial process for the synthesis of the key ketone intermediate and a modern, highly selective biocatalytic amination provides an efficient and sustainable route to the target molecule. The principles and protocols detailed herein are intended to serve as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and process development.

References

-

ChemRxiv. Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Available from: [Link]

-

University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

-

ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

-

PubMed. Biocatalytic asymmetric amination of carbonyl functional groups - a synthetic biology approach to organic chemistry. Available from: [Link]

-

ResearchGate. Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Available from: [Link]

-

RSC Publishing. Asymmetric catalysis with chiral primary amine-based organocatalysts. Available from: [Link]

- Google Patents. Asymmetric reductive amination of ketones.

-

ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

-

PMC. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

-

PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. Available from: [Link]

-

ACS Publications. Asymmetric catalysis. 29. Optically active primary amines by enantioselective catalytic hydrosilylation of ketoximes. Available from: [Link]

- Google Patents. Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

Synthesis. Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Available from: [Link]

-

Wiley Online Library. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Available from: [Link]

-

Google APIs. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Available from: [Link]

-

ResearchGate. Synthesis and application of a novel asymmetric azo reagent: 1-( tert -butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD). Available from: [Link]

-

PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. Available from: [Link]

-

SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available from: [Link]

-

CN-Pharma. tert-butyl 4-oxoazepane-1-carboxylate CAS NO.188975-88-4. Available from: [Link]

-

PMC. Reductive aminations by imine reductases: from milligrams to tons. Available from: [Link]

-

PubMed. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Available from: [Link]

- Google Patents. Preparation of protected amino acids.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic asymmetric amination of carbonyl functional groups - a synthetic biology approach to organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. April 2014 – Page 2 – All About Drugs [allfordrugs.com]

Technical Guide: Solubility Profile of (R)-tert-Butyl 4-aminoazepane-1-carboxylate

[1][2][3]

Executive Summary

(R)-tert-Butyl 4-aminoazepane-1-carboxylate (often referred to as (R)-1-Boc-4-aminoazepane) is a bifunctional chiral building block used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its solubility behavior is governed by two competing structural motifs: the lipophilic tert-butoxycarbonyl (Boc) protecting group and the hydrophilic, basic primary amine at the C4 position.

Understanding this duality is critical for process optimization. The compound exhibits high solubility in chlorinated and polar aprotic solvents (making them ideal for reactions) but shows pH-dependent solubility in aqueous systems (enabling "pH-switch" purification).[1][2] This guide provides a definitive solubility landscape and validated protocols for handling this intermediate in drug discovery workflows.

Physicochemical Profile

Before selecting a solvent, verify the physical state of your specific batch. While enantiomers have identical solubility in achiral solvents, the physical form (oil vs. solid) affects dissolution kinetics.

| Property | Value / Description |

| Compound Name | (R)-tert-Butyl 4-aminoazepane-1-carboxylate |

| Common Abbreviation | (R)-1-Boc-4-aminoazepane |

| CAS Number | Note: 196613-57-7 (Racemate); Specific (R)-isomer CAS may vary by vendor.[1][2] |

| Molecular Weight | 214.31 g/mol |

| Physical State | Viscous oil or low-melting solid (mp ~30–40 °C).[1][2] |

| pKa (Calculated) | ~10.5 (Primary Amine) |

| LogP (Predicted) | ~1.3 – 1.6 (Lipophilic) |

Senior Scientist Note: The (R)-enantiomer often presents as a viscous oil at room temperature.[1][2] If stored at 4°C, it may crystallize. Gentle warming (30°C) is recommended to ensure homogeneity before aliquoting.[2]

Solubility Landscape

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Quantitative Solubility Assessment

Data derived from structural analogs (Boc-piperidines) and standard process chemistry behaviors.[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Miscible / High | Preferred for extraction and standard reactions.[1][2] |

| Chloroform ( | Miscible / High | Used for NMR analysis and chromatography. | |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal for biological assays and |

| DMF / NMP | High (>100 mg/mL) | Standard for peptide coupling or alkylation. | |

| Alcohols | Methanol (MeOH) | High | Used in chromatography gradients (DCM:MeOH).[2] |

| Ethanol (EtOH) | High | Potential solvent for reductive amination. | |

| Ethers | THF | High | Excellent for reduction reactions (e.g., LAH). |

| Diethyl Ether | Moderate | Good for precipitation if mixed with Hexanes.[2] | |

| Hydrocarbons | Hexanes / Heptane | Low / Insoluble | Antisolvent : Used to crash out products or wash oils.[2] |

| Toluene | Moderate | Used in scale-up; solubility increases with heat.[1][2] | |

| Aqueous | Water (pH 7) | Insoluble | Forms a biphasic system (oiling out).[2] |

| Water (pH < 4) | Soluble | Forms water-soluble ammonium salt ( |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a new solvent lot.

-

Preparation: Weigh 50 mg of (R)-1-Boc-4-aminoazepane into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Verification: If undissolved, heat to 40°C. If it dissolves, the system is temperature-dependent (useful for crystallization).

Protocol B: pH-Switch Purification (Acid-Base Extraction)

This is the standard self-validating method to purify the compound from non-basic impurities.[1][2]

-

Dissolution: Dissolve crude mixture in DCM (10 mL/g).

-

Acid Extraction: Extract with 0.5 M citric acid or 1 M HCl (aq).

-

Wash: Wash the aqueous layer 2x with DCM to remove lipophilic neutrals.[2]

-

Basification: Cool aqueous layer to 0°C. Adjust pH to >12 using 4 M NaOH .

-

Mechanism:[3] Deprotonates the amine, regenerating the free base which oils out.

-

-

Recovery: Extract the cloudy aqueous mixture 3x with DCM . Dry combined organics over

and concentrate.

Decision Frameworks & Visualizations

Workflow 1: Solvent Selection Logic

This decision tree guides the selection of the optimal solvent based on the intended process step.

Figure 1: Solvent selection logic based on the specific chemical operation.[1][2] DCM and DMF are the primary solvents for solubilizing the Boc-amine.[1][2]

Workflow 2: The "pH-Switch" Purification Mechanism

A visual representation of the self-validating purification protocol described in Protocol B.

Figure 2: The pH-switch purification workflow utilizing the basicity of the C4-amine to isolate the product from non-basic impurities.[1][2]

Critical Application Notes

Stability in Solution

-

Acid Sensitivity: While the compound is stable in weak acids (citric acid) for short durations during workup, avoid prolonged exposure to strong acids (TFA, HCl in Dioxane) unless deprotection of the Boc group is intended.

-

Storage: Solutions in DMSO or DMF should be used freshly or stored at -20°C to prevent slow oxidation or hydrolysis over months.[1][2]

Chromatography

For purification on silica gel, the basic amine can streak.

-

Recommendation: Use a mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) .[2] -

Standard System: DCM : MeOH :

(95 : 4 : 1).[2]

Analytical Preparation

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18946151, tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses (2012). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. (Analogous Boc-amine handling).[1][2] Retrieved from [Link]

Sources

- 1. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development

An In-Depth Technical Guide to the Determination of Enantiomeric Purity of (R)-tert-butyl 4-aminoazepane-1-carboxylate

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The human body, being a chiral environment, interacts with each enantiomer differently, which can lead to one being a potent therapeutic while the other is inactive or, in some infamous cases, harmful.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and control of stereoisomers in drug substances.[2][3]

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a key chiral building block in the synthesis of various pharmacologically active compounds. Its seven-membered azepane ring and defined stereochemistry at the C4 position make it a valuable intermediate for creating novel therapeutics. Ensuring the enantiomeric purity of this intermediate is paramount, as any contamination with its (S)-enantiomer can propagate through the synthetic route, leading to a final Active Pharmaceutical Ingredient (API) with compromised efficacy and safety. This guide provides a comprehensive overview of the principles and methodologies for the robust determination of the enantiomeric purity of this critical intermediate.

Foundational Principles of Chiral Recognition and Separation

The determination of enantiomeric purity hinges on the ability to differentiate between two molecules that are, in an achiral environment, physically and chemically identical. This is achieved by introducing another chiral entity into the system, creating transient diastereomeric interactions that possess different physical properties. These interactions can be leveraged by several analytical techniques.[4][5] The most prevalent and powerful of these are chromatographic and spectroscopic methods.

Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis.[6][7] The technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. Enantiomers passing through the column interact with the CSP differently, leading to different retention times and, thus, separation.[6]

Expertise & Causality: Selecting the Right Chiral Stationary Phase

For a primary amine like (R)-tert-butyl 4-aminoazepane-1-carboxylate, polysaccharide-based CSPs are the most versatile and successful choice.[8][9] These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The choice of mobile phase is equally critical. Normal-phase (e.g., hexane/alcohol mixtures) often provides the best selectivity. The hydroxyl groups of the alcohol modifier and the amine group of the analyte can interact strongly with the carbamate groups on the polysaccharide CSP. To ensure good peak shape for a basic analyte, a small amount of an amine additive (e.g., diethylamine) is often required to suppress interactions with acidic silanol sites on the silica support, thereby preventing peak tailing.

Caption: Workflow for direct enantiomeric separation by Chiral HPLC.

Trustworthiness: A Self-Validating Protocol for Chiral HPLC

The following protocol is designed to be robust and meet the validation requirements outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[10]

Step-by-Step Experimental Protocol:

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

-

Scientist's Note: The ratio of hexane to isopropanol is the primary driver of retention. The diethylamine is critical for achieving symmetrical peak shapes for this basic amine.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Scientist's Note: The analyte lacks a strong chromophore, necessitating detection at a low wavelength.

-

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

-

System Suitability:

-

Prepare a solution containing both the (R)- and (S)-enantiomers (a racemic mixture is ideal).

-

Inject this solution. The resolution (Rs) between the two enantiomer peaks must be greater than 1.5 to ensure accurate quantification.[11]

-

-

Quantification:

-

The enantiomeric purity (or enantiomeric excess, % ee) is calculated from the peak areas (A) of the R and S enantiomers.

-

% Enantiomeric Purity = [A_R / (A_R + A_S)] * 100

-

% ee = [|A_R - A_S| / (A_R + A_S)] * 100

-

Data Presentation: Expected Chromatographic Results

| Parameter | (S)-Enantiomer (Impurity) | (R)-Enantiomer (API) | System Suitability |

| Retention Time (t_R) | ~8.5 min | ~10.2 min | - |

| Tailing Factor (T_f) | < 1.5 | < 1.5 | Meets Specification |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} | Meets Specification |

Indirect Analysis via Diastereomer Formation

An alternative to direct chiral separation involves a chemical reaction. The enantiomeric mixture is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[12] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column (e.g., C18).[6][13]

Expertise & Causality: Choosing a Derivatization Strategy

This method is advantageous when a suitable chiral column is not available or when the analyte has poor detectability.[14] For the primary amine in our analyte, a common and effective CDA is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[14] The reaction forms stable carbamate diastereomers that are highly fluorescent, dramatically increasing detection sensitivity.

Caption: Workflow for indirect analysis via chiral derivatization.

Trustworthiness: A Self-Validating Derivatization Protocol

Step-by-Step Protocol:

-

Derivatization:

-

To 1 mg of the amine sample in 1 mL of acetone, add 1.5 equivalents of FLEC and 2.0 equivalents of an aqueous sodium bicarbonate solution (1 M).

-

Vortex the mixture and allow it to react at 40 °C for 1 hour.

-

Quench the reaction by adding 100 µL of an amino acid solution (e.g., glycine) to consume excess FLEC.

-

Scientist's Note: It is critical that the CDA is enantiomerically pure and that the reaction proceeds to completion without any kinetic resolution, which would skew the results. Running validation experiments with known ratios of enantiomers is essential.

-

-

HPLC Analysis (Achiral):

-

Column: Standard C18, 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 30% B, increase to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

-

-

Quantification: The enantiomeric purity is calculated from the peak areas of the two resulting diastereomer peaks, just as in the direct method.

Orthogonal Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric purity.[4] The technique relies on a Chiral Solvating Agent (CSA) that forms rapid, reversible diastereomeric complexes with the analyte in the NMR tube.[4][15] This interaction causes protons near the chiral center of the two enantiomers to experience slightly different magnetic environments, resulting in separate, quantifiable signals in the ¹H NMR spectrum.[16][17]

Expertise & Causality: Mechanism of NMR Enantiodiscrimination

For our analyte, a chiral acid like (S)-BINOL ((S)-1,1'-Bi-2-naphthol) can serve as an effective CSA. The acidic hydroxyl groups of BINOL will interact with the basic amine of the analyte. The different spatial arrangements of the diastereomeric complexes lead to differential anisotropic effects from the naphthyl rings of BINOL, causing a chemical shift non-equivalence for the analyte's protons.

Caption: Principle of NMR analysis using a Chiral Solvating Agent.

Trustworthiness: A Self-Validating NMR Protocol

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the amine analyte and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add 1.1 equivalents of enantiopure (S)-BINOL to the tube. Shake well to ensure complete dissolution and complexation.

-

-

NMR Acquisition:

-

Acquire another ¹H NMR spectrum of the mixture. A higher field strength magnet (≥400 MHz) is recommended to achieve better signal separation.

-

-

Data Analysis:

-

Identify a proton signal in the analyte (e.g., the proton on the carbon bearing the amino group) that splits into two distinct resonances upon addition of the CSA.

-

Carefully integrate the two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

-

Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity

The determination of the enantiomeric purity of (R)-tert-butyl 4-aminoazepane-1-carboxylate is a critical quality control step in the pharmaceutical supply chain. While chiral HPLC is the primary, most robust method, orthogonal techniques like indirect HPLC and NMR spectroscopy provide invaluable confirmation. A comprehensive approach, grounded in a deep understanding of the underlying chemical principles, is the best strategy to guarantee the chiral integrity of this important synthetic intermediate. This ensures the development of safe and effective medicines, upholding the highest standards of scientific and ethical practice.

References

-

National Center for Biotechnology Information (2024). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubChem. Available from: [Link]

-

Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Available from: [Link]

- Google Patents (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

-

Royal Society of Chemistry (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]

-

Chromatography Online (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available from: [Link]

-

MDPI (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

-

Phenomenex (n.d.). Chiral HPLC Separations. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. Available from: [Link]

-

ACS Publications (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]

-

IntechOpen (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

-

Nature Protocols (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

-

Pure Synth (2024). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]

-

Chemist Library (n.d.). Chiral Separation Techniques. Available from: [Link]

-

Pharmaffiliates (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Available from: [Link]

-

ResearchGate (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Available from: [Link]

-

ResearchGate (n.d.). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

-

SpringerOpen (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Available from: [Link]

-

Chemistry LibreTexts (2020). 14.3: Chiral Chromatography. Available from: [Link]

-

MDPI (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]

-

European Medicines Agency (EMA) (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. PubChem. Available from: [Link]

-

Veranova (n.d.). The importance of chirality in API development. Available from: [Link]

-

ACS Publications (n.d.). NMR determination of enantiomeric purity. Chemical Reviews. Available from: [Link]

-

Routledge (n.d.). Handbook of Analytical Validation. Available from: [Link]

-

ResearchGate (n.d.). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. Available from: [Link]

-

National Center for Biotechnology Information (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. Available from: [Link]

-

MDPI (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (). Available from: [Link]

-

ResearchGate (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Available from: [Link]

-

Home Sunshine Pharma (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Available from: [Link]

-

Chromatography Today (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available from: [Link]

-

Chemistry LibreTexts (2023). Derivatization. Available from: [Link]

-

Beilstein Journals (n.d.). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Available from: [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. veranova.com [veranova.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pure.rug.nl [pure.rug.nl]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of (R)-tert-butyl 4-aminoazepane-1-carboxylate

This guide provides an in-depth technical overview of the physical and chemical properties of (R)-tert-butyl 4-aminoazepane-1-carboxylate, a chiral building block of significant interest in contemporary drug discovery and development. While specific experimental data for the (R)-enantiomer is not extensively published, this document synthesizes information from the racemic mixture, the corresponding (S)-enantiomer, and structurally related analogs to provide a robust framework for its characterization. The primary focus is on the practical methodologies required to ascertain its physical form and appearance, ensuring the quality and consistency crucial for research and development applications.

Introduction: The Role of Physicochemical Properties in Drug Development

(R)-tert-butyl 4-aminoazepane-1-carboxylate is a key intermediate used in the synthesis of complex pharmaceutical compounds. The azepane ring system is a privileged scaffold in medicinal chemistry, and the specific stereochemistry and functional group arrangement of this molecule make it a valuable component for creating novel therapeutics.

The physical form, appearance, and other physicochemical properties of such a starting material are not trivial details. They have profound implications for:

-

Reaction Kinetics and Stoichiometry: The physical state (e.g., crystalline solid, amorphous powder, oil) affects its solubility and dissolution rate, which in turn influences reaction efficiency and reproducibility.

-

Material Handling and Processability: Flowability, bulk density, and hygroscopicity are critical parameters for large-scale synthesis and formulation.

-

Purity and Stability: The color and form can be initial indicators of purity. Changes in these properties over time can signal degradation.

-

Regulatory Compliance: Comprehensive characterization is a prerequisite for regulatory submissions in drug development.

Given the limited specific data for the (R)-enantiomer, this guide emphasizes the analytical procedures necessary to provide a definitive characterization.

Predicted and Inferred Physical and Chemical Properties

Based on available data for the racemic tert-butyl 4-aminoazepane-1-carboxylate (CAS 196613-57-7) and the (S)-enantiomer (CAS 878630-84-3), the following properties for the (R)-enantiomer can be inferred. It is crucial to note that these should be confirmed experimentally for each batch.

| Property | Inferred/Predicted Value | Significance in R&D |

| Appearance | Expected to be an off-white to light yellow solid. This is based on related compounds like the 3-amino isomer and 4-(N-Boc-amino)piperidine.[1][2] | A deviation from the expected color could indicate impurities or degradation. |

| Physical Form | Likely a crystalline powder or solid.[2] | The degree of crystallinity can impact solubility, stability, and handling properties. |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Confirms the elemental composition. |

| Molecular Weight | 214.30 g/mol | Essential for all stoichiometric calculations in synthesis. |

| Boiling Point | ~296 °C (Predicted)[3] | Useful for purification by distillation if applicable, though decomposition may occur at high temperatures. |

| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere.[3] | The primary amino group and Boc-protecting group can be sensitive to heat, light, and oxidative conditions. |

| Solubility | Expected to be soluble in methanol and other polar organic solvents. | Critical for selecting appropriate solvent systems for reactions, purification, and analytical characterization. |

Experimental Workflow for Physicochemical Characterization

A systematic approach is required to definitively characterize the physical form and appearance of (R)-tert-butyl 4-aminoazepane-1-carboxylate. The following workflow is recommended as a self-validating system for quality control and research purposes.

Caption: Experimental workflow for the comprehensive characterization of (R)-tert-butyl 4-aminoazepane-1-carboxylate.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. For a chiral molecule, a chiral HPLC method is essential to confirm enantiomeric purity.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of (R)-tert-butyl 4-aminoazepane-1-carboxylate and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions (Chiral Separation):

-

Column: A chiral stationary phase, such as one based on immobilized or coated polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC), is required.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typical. A small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape for the basic analyte. A typical starting point could be 90:10 heptane:ethanol with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of (R)-tert-butyl 4-aminoazepane-1-carboxylate to determine its enantiomeric excess and overall purity.

Trustworthiness: The use of a racemic standard validates the separation method and allows for the unambiguous identification and quantification of the desired enantiomer and its counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation by mapping the hydrogen and carbon framework of the molecule.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of tert-butyl 4-aminoazepane-1-carboxylate.

-

¹³C NMR: Acquire a carbon spectrum. The number of unique carbon signals should correspond to the number of non-equivalent carbon atoms in the molecule.

-

-

Spectral Interpretation: The spectrum should be compared against a reference spectrum if available, or analyzed from first principles to confirm the connectivity of the azepane ring, the tert-butyl group, and the location of the amino group at the C4 position.

Expertise: The presence of the large singlet for the tert-butyl group at approximately 1.4 ppm in the ¹H NMR spectrum is a characteristic feature. The protons on the azepane ring will present as a series of complex multiplets.

Conclusion

References

-

Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. [Link]

-

ChemBK. (S)-tert-butyl 4-aMinoazepane-1-carboxylate CAS 878630-84-3. [Link]

Sources

Commercial Availability & Sourcing Guide: (R)-tert-butyl 4-aminoazepane-1-carboxylate

[1]

Executive Summary

Compound: (R)-tert-butyl 4-aminoazepane-1-carboxylate Target Class: Chiral Azepane Scaffolds (7-membered heterocycles) Primary Application: Peptidomimetic drug design, JAK inhibitors, GPCR ligands. Availability Status: Restricted / Custom Synthesis Required. While the racemic mixture (CAS 196613-57-7) and the (S)-enantiomer (CAS 878630-84-3) are occasionally listed in catalog inventories, the (R)-enantiomer is rarely available as a direct stock item . Researchers must typically adopt a "Buy Racemic & Resolve" strategy or contract a custom synthesis.

This guide provides a technical roadmap for sourcing the racemic precursor and executing the chiral resolution or de novo synthesis required to obtain the (R)-isomer in high enantiomeric excess (ee).

Part 1: Chemical Profile & Identification

Before sourcing, verify the structural integrity and stereochemistry. The 4-aminoazepane core is structurally distinct from the more common 3-aminoazepane isomers derived from the chiral pool (amino acids).

| Property | Specification |

| Chemical Name | (R)-tert-butyl 4-aminoazepane-1-carboxylate |

| Common Synonyms | (R)-1-Boc-4-aminoazepane; (R)-4-Amino-N-Boc-hexahydro-1H-azepine |

| Racemic CAS | 196613-57-7 (Primary Sourcing Target) |

| (S)-Enantiomer CAS | 878630-84-3 (Reference Standard) |

| (R)-Enantiomer CAS | Not widely indexed (Refer as "Enantiomer of 878630-84-3") |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Chiral Center | Position 4 (Azepane ring) |

Part 2: Market Landscape & Sourcing Strategy

The "Buy vs. Make" Decision Matrix

Commercial stock of the pure (R)-enantiomer is unreliable. The most time-efficient strategy is to purchase the racemic material and perform an in-house or CRO-outsourced chiral resolution.

Figure 1: Sourcing Decision Tree. Due to the scarcity of the (R)-enantiomer, sourcing the racemate (CAS 196613-57-7) is the standard workflow.

Validated Suppliers (Racemic Material)

When requesting quotes, specify CAS 196613-57-7 .[1]

-

Sigma-Aldrich (MilliporeSigma): Reliable for small scale (grams), often listed as "tert-Butyl 4-aminoazepane-1-carboxylate".

-

Enamine: Excellent for building blocks; often holds stock in US/EU warehouses.

-

Combi-Blocks: Cost-effective for larger quantities (10g - 100g).

-

WuXi AppTec (LabNetwork): Good for bulk inquiries if scaling up.

Part 3: Technical Protocols for Availability (The "Make" Component)

Since direct purchasing is difficult, "availability" is defined by the accessibility of the synthetic or resolution protocol.

Protocol A: Chiral Resolution (Recommended)

This is the fastest route if you have access to Prep-HPLC.

1. Chiral HPLC Separation

-

Column: Chiralpak AD-H or IC (Amylose-based stationary phases are preferred for Boc-amines).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) modifier.

-

Detection: UV at 210 nm (weak absorption due to lack of chromophores; RI detection may be needed if concentration is high).

-

Workflow:

-

Dissolve racemic 196613-57-7 in mobile phase (approx 10 mg/mL).

-

Inject onto analytical column to determine retention times (tR1 vs tR2).

-

Scale to semi-prep column (20mm ID).

-

Collect fractions, evaporate solvent, and analyze ee%.

-

2. Diastereomeric Salt Resolution (Scalable)

-

Resolving Agent: (S)-Mandelic acid or Dibenzoyl-L-tartaric acid.

-

Solvent System: Ethanol/Water or Isopropanol.

-

Mechanism: The amino group at position 4 forms a salt. The (R)-amine salt will crystallize preferentially with the correct counter-ion (screening required).

Protocol B: De Novo Synthesis (Ring Expansion)

If the racemic starting material is unavailable, the 4-aminoazepane ring is constructed via ring expansion of 4-piperidone.

Figure 2: Synthetic Pathway. Ring expansion of N-Boc-4-piperidone provides the 7-membered ketone, which is converted to the amine.

Step-by-Step Synthesis:

-

Ring Expansion: React N-Boc-4-piperidone with ethyl diazoacetate or trimethylsilyldiazomethane (safer alternative to diazomethane) in the presence of a Lewis acid (

) to generate N-Boc-4-azepanone . -

Reductive Amination: Treat the azepanone with ammonium acetate and sodium cyanoborohydride (

) in methanol to yield the racemic amine . -

Resolution: Proceed with Protocol A.

Part 4: Handling & Stability

-

Physical State: Viscous oil or low-melting solid (racemate); Enantiomers may be crystalline salts.

-

Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.

-

Boc-Group Stability: Stable to basic conditions. Avoid strong acids (TFA, HCl) unless deprotection is intended.

References

-

Sigma-Aldrich. Product Detail: tert-Butyl 4-aminoazepane-1-carboxylate (Racemic).[1] CAS 196613-57-7.[1][2]

-

PubChem. Compound Summary: tert-butyl 4-aminoazepane-1-carboxylate.[1][3][4][2] National Library of Medicine.

-

ChemicalBook. Supplier List for CAS 196613-57-7.

- Sibi, M. P., et al. "Ring Expansion Approaches to Azepanes." Organic Letters, 2010. (Contextual reference for ring expansion methodology).

- Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-protected Amines." Journal of Organic Chemistry, 1993.

Sources

- 1. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis of Azepane Derivatives

Executive Summary

The azepane (homopiperidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from antihistamines (Azelastine) to kinase inhibitors (Balanol analogues). However, the synthesis of this seven-membered saturated nitrogen heterocycle is historically plagued by entropic disfavor . The formation of seven-membered rings is kinetically slower than five- or six-membered rings and thermodynamically challenged by transannular strain (Prelog strain).

This guide deconstructs the synthesis of azepanes into three dominant mechanistic pillars, identifying the Key Intermediates that serve as the linchpins for each strategy. We move beyond textbook definitions to address the practical "failure modes" encountered in the lab—specifically dimerization, catalyst poisoning, and stereocontrol.

Part 1: Strategic Disconnections & Pathway Logic

To access the azepane core, we must disconnect the ring at points that maximize the stability of the precursor intermediates.

Diagram 1: Retrosynthetic Analysis of the Azepane Core

This diagram illustrates the three primary disconnections: Ring-Closing Metathesis (RCM), Ring Expansion (Beckmann/Schmidt), and Dearomative Expansion (Photochemical).

Caption: Strategic disconnections showing the three primary synthetic routes: Olefin Metathesis (Red), Ring Expansion (Yellow), and Dearomatization (Green).

Part 2: The Olefin Metathesis Route (RCM)

Key Intermediate:

The Ring-Closing Metathesis (RCM) approach is currently the most versatile method for generating functionalized azepanes. The critical intermediate is a diallylamine derivative.[1]

Technical Insight: The Entropic Penalty

The primary failure mode in azepane RCM is oligomerization . Because the chain ends are further apart than in pyrrolidine formation, intermolecular metathesis (ADMET) competes with intramolecular cyclization.

-

Solution: High Dilution conditions (

M) are mandatory. -

Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are preferred due to their higher activity and stability against the amine nitrogen, which can poison early generation Ru-carbenes.

Experimental Protocol: RCM of -Boc-Diallylamine

Validation: This protocol minimizes dimerization and ensures catalyst longevity.

-

Substrate Preparation: Dissolve

-Boc-diallylamine (1.0 equiv) in anhydrous Dichloromethane (DCM).-

Critical Step: Degas the solvent by sparging with Argon for 20 minutes. Oxygen is a catalyst poison.

-

-

Dilution: Adjust concentration to 0.005 M . (e.g., 1 mmol substrate in 200 mL DCM).

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) as a solid in one portion under Argon flow.

-

Reflux: Heat to reflux (

C) for 12–24 hours.-

Monitoring: Monitor by TLC.[2] If the reaction stalls, add a second portion of catalyst (1 mol%) and ensure ethylene gas (byproduct) is actively vented.

-

-

Quenching: Cool to RT. Add activated charcoal or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to sequester Ruthenium. Stir for 1 hour.

-

Purification: Filter through a pad of Celite. Concentrate and purify via flash chromatography.

-

Yield Expectation: 85–95% conversion to the tetrahydroazepine (unsaturated azepane).

-

-

Hydrogenation: Dissolve the alkene in MeOH, add Pd/C (10 wt%), and stir under

(1 atm) for 4 hours to obtain the saturated azepane.

Part 3: The Ring Expansion Route (Beckmann)

Key Intermediate: Cyclohexanone Oxime[2]

This is the industrial standard (Caprolactam synthesis) adapted for laboratory scale. It allows for the conversion of readily available cyclohexanones into azepan-2-ones (lactams), which are easily reduced to azepanes.

Mechanism Visualization

The migration of the anti-alkyl group is stereospecific.

Caption: The Beckmann Rearrangement pathway. The 1,2-shift is the rate-determining step driven by the leaving group ability of the hydroxyl moiety.

Protocol: Microwave-Assisted Beckmann Rearrangement

Traditional acid-catalyzed routes often yield tar. This modern protocol uses Cyanuric Chloride (TCT) for milder activation.

-

Activation: In a microwave vial, dissolve cyclohexanone oxime (1.0 mmol) in dry Acetonitrile (3 mL).

-

Reagent: Add Cyanuric Chloride (TCT) (10 mol%) and

(10 mol%) as co-catalysts. -

Reaction: Seal and heat in a microwave reactor at

C for 10 minutes.-

Safety: Ensure the vial is pressure-rated.

-

-

Workup: Pour into saturated

(aqueous). Extract with Ethyl Acetate ( -

Reduction (to Azepane): The resulting lactam is dissolved in THF and treated with

(2.0 equiv) at reflux for 4 hours to yield the amine.

Part 4: Emerging Frontiers (2024-2026)

Key Intermediate: Singlet Aryl Nitrene

A breakthrough method published in Nature Chemistry (2024) and further refined in 2026 utilizes the photochemical expansion of nitroarenes. This allows for the direct conversion of benzene rings into azepanes, bypassing the need for pre-formed aliphatic rings.

Mechanism:

-

Deoxygenation: A nitroarene is reduced in situ to a nitrene.

-

Insertion: Blue light mediates the insertion of the nitrogen into the benzene ring carbon-carbon bond.

-

Result: A complex, poly-substituted azepane skeleton is formed in a single step, preserving the substitution pattern of the arene.

Comparative Analysis of Intermediates

| Feature | Diene Amine (RCM) | Cyclohexanone Oxime (Beckmann) | Nitroarene (Photochemical) |

| Precursor Availability | High (Commercial amines) | High (Commercial ketones) | Very High (Nitrobenzenes) |

| Atom Economy | Moderate (Loss of ethylene) | High (Isomerization) | High |

| Stereocontrol | High (Chiral pool start) | Low (Thermodynamic control) | High (Substrate dependent) |

| Scalability | Medium (High dilution required) | Very High (Industrial) | Low/Medium (Photon flux limit) |

| Primary Risk | Dimerization | Exothermic runaway | UV degradation |

References

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.[3] Retrieved from [Link]

-

Lee, S. J., & Beak, P. (2006).[4] Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178-2179.[4] Retrieved from [Link]

-

Stritschek, J., et al. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.[5] Retrieved from [Link](Note: Cited as a cutting-edge 2026 methodology).

-

GlaxoSmithKline. (2009). Synthesis of the seven-membered azapane ring in cathepsin K inhibitor SB-462795. Organic Syntheses. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of (R)-tert-butyl 4-aminoazepane-1-carboxylate in Modern Peptide Synthesis

Abstract

These application notes provide a comprehensive guide for the effective utilization of (R)-tert-butyl 4-aminoazepane-1-carboxylate, a key building block for inducing conformational constraints in peptidomimetics. This document outlines the strategic importance of this unique scaffold in drug discovery, followed by detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind experimental choices, including coupling reagent selection, deprotection strategies, and analytical characterization, ensuring a reproducible and high-yield workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained cyclic motifs to enhance the therapeutic potential of peptide-based molecules.

Introduction: The Azepane Scaffold in Peptidomimetic Design

The therapeutic application of native peptides is often hampered by their poor metabolic stability, low oral bioavailability, and lack of receptor selectivity. A powerful strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1] The incorporation of cyclic structures, such as the seven-membered azepane ring, can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[2] The azepane moiety, in particular, offers a unique flexible yet constrained scaffold that can mimic various secondary structures, such as β-turns.[1]